Dexibuprofen vs Racemic Ibuprofen: Head-to-Head Pharmacokinetic Comparison Demonstrates 84.6% Higher Cmax at Equivalent 200 mg Dose
In a single-dose, randomized, open-label, two-period crossover study comparing a 200 mg dexibuprofen injection with a 200 mg racemic ibuprofen injection in healthy Chinese volunteers, dexibuprofen demonstrated substantially higher plasma exposure. The geometric mean ratio of maximal plasma concentration (Cmax) for dexibuprofen relative to racemic ibuprofen was 184.6%, representing an 84.6% increase in peak plasma levels for the same administered milligram dose [1]. The area under the plasma concentration-time curve (AUC0-infinity) geometric mean ratio was 134.4%, indicating 34.4% greater total systemic exposure to the active S(+)-enantiomer from the pure dexibuprofen formulation [1]. Pharmacokinetic modeling further established that a 150 mg dexibuprofen injection achieves plasma exposure (AUC0-infinity) comparable to that of a 200 mg racemic ibuprofen injection [1].
| Evidence Dimension | Plasma drug exposure (Cmax and AUC0-infinity) following single-dose intravenous administration |
|---|---|
| Target Compound Data | Dexibuprofen 200 mg injection: Cmax geometric mean ratio vs racemic ibuprofen = 184.6%; AUC0-infinity ratio = 134.4% |
| Comparator Or Baseline | Racemic ibuprofen 200 mg injection: reference baseline (100%) |
| Quantified Difference | 84.6% higher Cmax; 34.4% higher AUC0-infinity; 150 mg dexibuprofen ≈ 200 mg racemic ibuprofen in AUC exposure |
| Conditions | Healthy Chinese volunteers; single-dose; crossover design; fasting; LC-MS/MS plasma analysis; 5-day washout interval |
Why This Matters
Higher plasma exposure per milligram directly translates to greater analgesic and anti-inflammatory effect at equivalent doses, supporting lower total daily milligram requirements for dexibuprofen in clinical formulations and reducing overall API mass in finished dosage forms.
- [1] Hua W, Xu W, Wu G, et al. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers. Clinical Pharmacology in Drug Development. 2023;12(9):881-887. doi:10.1002/cpdd.1260. View Source
